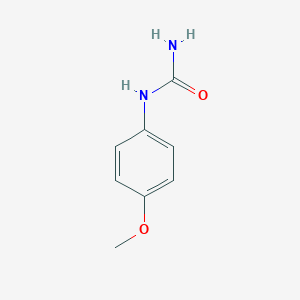
4-Methoxyphenylurea
Cat. No. B072069
Key on ui cas rn:
1566-42-3
M. Wt: 166.18 g/mol
InChI Key: PGUKYDVWVXRPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07452870B2
Procedure details


P1-(cytidine 5′-)-P4-(uridine 5′-) tetraphosphate, ditributylammonium salt (50 mg, 0.043 mmol; prepared from the tetraammonium salt by treatment with Dowex 50Wx4H+ in water, followed by mixing the protonated species with an excess of tributylamine in methanol, stripping and lyophilization) was dissolved in dry DMF (1 mL) and tributylamine (10 uL, 0.43 mmol), and p-methoxyphenylisocyanate (8.4 uL, 0.648 mmol) were added in a single portion. The homogeneous reaction mixture was heated overnight at 35° C., whereupon TLC (silica gel, 50% isopropanol/50% ammonium hydroxide) and HPLC (C18) indicated a substantial conversion to a single product. The solvent was removed on a rotary evaporator and the residue dissolved in water (1 mL). The product was isolated by repeated injections onto a semi-preparative HPLC column (Alltech Nucleotide/Nucleoside C18, 7 um, 10×250 mm, gradient from 0.1 M ammonium acetate to methanol over 30 minutes, 5 mL/min, monitor at 260 nm). Stripping and lyophilization gave the p-methoxyphenylurea (24 mg, 55% yield), as the tetraammonium salt.
[Compound]
Name
P1-(cytidine 5′-)-P4-(uridine 5′-) tetraphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
ditributylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
tetraammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four







[Compound]
Name
Nucleotide Nucleoside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight



Name
Yield
55%
Identifiers


|
REACTION_CXSMILES
|
C([N:5](CCCC)CCCC)CCC.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([N:22]=[C:23]=[O:24])=[CH:18][CH:17]=1.C(O)(C)C.C([O-])(=O)C.[NH4+]>O.CO.CN(C=O)C>[CH3:14][O:15][C:16]1[CH:17]=[CH:18][C:19]([NH:22][C:23]([NH2:5])=[O:24])=[CH:20][CH:21]=1 |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
P1-(cytidine 5′-)-P4-(uridine 5′-) tetraphosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
[Compound]
|
Name
|
ditributylammonium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
tetraammonium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Six
|
Name
|
|
|
Quantity
|
10 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
8.4 μL
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)N=C=O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Eight
[Compound]
|
Name
|
Nucleotide Nucleoside
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed on a rotary evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in water (1 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)NC(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24 mg | |
| YIELD: PERCENTYIELD | 55% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
